molecular formula C4H5F5O2 B1594298 Pentafluoropropionaldehyde methyl hemiacetal CAS No. 59872-84-3

Pentafluoropropionaldehyde methyl hemiacetal

Cat. No. B1594298
CAS RN: 59872-84-3
M. Wt: 180.07 g/mol
InChI Key: FHGKXFQZUUSHPB-UHFFFAOYSA-N
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Description

Pentafluoropropionaldehyde methyl hemiacetal is a chemical compound with the molecular formula C4H5F5O2 . It is also known by other names such as 2,2,3,3,3-pentafluoro-1-methoxypropan-1-ol . The molecular weight of this compound is 180.07 g/mol .


Synthesis Analysis

The synthesis of Pentafluoropropionaldehyde methyl hemiacetal involves a two-stage process . In the first stage, perfluoropropionic acid methyl ester reacts with dichloro (triphenylphosphine) {2-diphenylphosphino-N-[2-(methylthio)ethyl]ethylamine} ruthenium (II) and potassium tert-butylate in methanol under an inert atmosphere . In the second stage, the reaction proceeds with hydrogen in methanol at 40°C under 18751.9 Torr for 24 hours .


Molecular Structure Analysis

Pentafluoropropionaldehyde methyl hemiacetal has a complex molecular structure. It contains a total of 15 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 hydroxyl group, and 1 aliphatic ether . The compound also contains a total of 16 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 2 Oxygen atoms, and 5 Fluorine atoms .


Chemical Reactions Analysis

Hemiacetal compounds, such as Pentafluoropropionaldehyde methyl hemiacetal, have a rich and complex reactivity. They can dissociate under a thermal or ionic stimulus, are susceptible to hydrolysis/alcoholysis, and can undergo exchange reactions .


Physical And Chemical Properties Analysis

Pentafluoropropionaldehyde methyl hemiacetal has several computed properties. It has a molecular weight of 180.07 g/mol, an XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 2 . It also has an exact mass and monoisotopic mass of 180.02097021 g/mol, a topological polar surface area of 29.5 Ų, a heavy atom count of 11, and a complexity of 131 .

Scientific Research Applications

  • Organic Synthesis and Polymer Science

    • Hemiacetal esters, a group to which Pentafluoropropionaldehyde methyl hemiacetal belongs, have been used extensively in organic synthesis and polymer science .
    • They have a rich and peculiar reactivity, which makes them highly useful in these fields .
    • They have been used as protecting groups, initiators of polymerization, building blocks in polymer synthesis, or exchangeable linkages in covalent adaptable networks .
  • Propellant in Aerosol Inhalation Products

    • Pentafluoropropionaldehyde Methyl Hemiacetal is a perfluorinated compound that is used as a propellant in aerosol inhalation products .
    • It contains chlorine, fluorine, and hydrogen (CHF2O) .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source .
  • Synthesis of Linear or Cyclic Compounds

    • Hemiacetal esters, a group to which Pentafluoropropionaldehyde methyl hemiacetal belongs, have been used in the synthesis of linear or cyclic compounds .
    • They have a rich and peculiar reactivity, which makes them highly useful in these fields .
    • They have been used as initiators of polymerization, building blocks in polymer synthesis, or exchangeable linkages in covalent adaptable networks .
  • Initiators of Living Cationic Polymerization of Vinyl Ethers

    • Hemiacetal esters are also used as initiators of living cationic polymerization of vinyl ethers .
    • They can also be homopolymerized to poly(esteracetals) under Lewis or Brønsted acid activation .
  • Temporary Protecting Group for Carboxylic Acids
    • Hemiacetal esters, a group to which Pentafluoropropionaldehyde methyl hemiacetal belongs, have been used as a temporary protecting group for carboxylic acids .
    • This application has been widened in polymer chemistry since such blocking of carboxylic acids improved the solubility of polyacids in solvents, facilitated polymerization reactions, and enhanced the stability of epoxy−acid coating solutions while allowing the release of the reactive acid group upon heating or acidic hydrolysis .

Future Directions

Hemiacetal compounds, including Pentafluoropropionaldehyde methyl hemiacetal, are valuable building blocks in synthetic chemistry . Their use in organic synthesis and polymer science is being explored, with potential applications as protecting groups, initiators of polymerization, building blocks in polymer synthesis, or exchangeable linkages in covalent adaptable networks .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O2/c1-11-2(10)3(5,6)4(7,8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGKXFQZUUSHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886373
Record name Pentafluoropropionaldehyde methyl hemiacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoropropionaldehyde methyl hemiacetal

CAS RN

59872-84-3
Record name 2,2,3,3,3-Pentafluoro-1-methoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59872-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy-
Source EPA Chemicals under the TSCA
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Record name Pentafluoropropionaldehyde methyl hemiacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-pentafluoro-1-methoxypropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.318
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KH Pilgram, RD Skiles - The Journal of Organic Chemistry, 1982 - ACS Publications
A general procedure for the synthesis of functionalized spiro-A3-l, 2, 3-thiadiazoline 1-oxides from previously unreported (perfluoroalkylidene) hydrazides derived from …
Number of citations: 6 pubs.acs.org
S Bourne - 1972 - search.proquest.com
the original submitted. Page 1 GGGLGGLGLG GG aaLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 2 search.proquest.com

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